molecular formula C90H150O75 B12643032 kappa-Cyclodextrin CAS No. 156510-99-5

kappa-Cyclodextrin

Cat. No.: B12643032
CAS No.: 156510-99-5
M. Wt: 2432.1 g/mol
InChI Key: GZUUWCBLEMIRBL-NYIHOPSPSA-N
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Description

Kappa-Cyclodextrin is a cyclic oligosaccharide composed of glucose units linked by alpha-1,4-glycosidic bonds. It is part of the cyclodextrin family, which includes alpha-, beta-, and gamma-cyclodextrins, each differing in the number of glucose units. This compound is known for its ability to form inclusion complexes with various molecules, making it valuable in numerous applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kappa-Cyclodextrin is typically synthesized through the enzymatic degradation of starch using cyclodextrin glycosyltransferase. The process involves the conversion of starch into cyclodextrins, followed by purification steps to isolate this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic conversion of starch. Methods such as co-precipitation, spray drying, freeze-drying, and kneading are employed to produce high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Kappa-Cyclodextrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the hydroxyl groups present on the glucose units .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve reagents like acyl chlorides and alkyl halides .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted cyclodextrins with various functional groups .

Mechanism of Action

Kappa-Cyclodextrin exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of this compound encapsulates hydrophobic molecules, altering their physical and chemical properties. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecules .

Comparison with Similar Compounds

Similar Compounds

    Alpha-Cyclodextrin: Composed of six glucose units.

    Beta-Cyclodextrin: Composed of seven glucose units.

    Gamma-Cyclodextrin: Composed of eight glucose units.

Uniqueness of Kappa-Cyclodextrin

This compound is unique due to its specific cavity size, which allows it to form inclusion complexes with a distinct range of guest molecules compared to other cyclodextrins. This specificity makes it particularly useful in applications requiring precise molecular encapsulation .

Properties

CAS No.

156510-99-5

Molecular Formula

C90H150O75

Molecular Weight

2432.1 g/mol

IUPAC Name

(aR,2aR,3R,3aR,4aR,5R,5aR,8R,10R,13R,14R,15R,20R,25R,28R,30R,33R,35R,38R,40R,43R,45R,48R,50R,53R,55R,58R,60R,65R,68R,70R,73R,75R,76R,77R,78R,79R,80R,81R,82R,83R,84R,85R,86R,87R,88R,89R,90R,91R,92R,93R,94R,95R,96R,97R,98R,99R)-a,5,10,20,25,30,35,40,45,50,55,60,65,70,75-pentadecakis(hydroxymethyl)-1a,2,4,7,9,12,17,19,22,24,27,29,32,34,37,39,42,44,47,49,52,54,57,59,62,64,67,69,72,74-triacontaoxahexadecacyclo[71.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36.238,41.243,46.248,51.253,56.258,61.263,66.268,71]pentahectane-2a,3a,4a,5a,14,15,76,77,78,79,80,81,82,83,84,85,86,87,88,89,90,91,92,93,94,95,96,97,98,99-triacontol

InChI

InChI=1S/C90H150O75/c91-1-16-61-31(106)46(121)76(136-16)152-62-17(2-92)138-78(48(123)33(62)108)154-64-19(4-94)140-80(50(125)35(64)110)156-66-21(6-96)142-82(52(127)37(66)112)158-68-23(8-98)144-84(54(129)39(68)114)160-70-25(10-100)146-86(56(131)41(70)116)162-72-27(12-102)148-88(58(133)43(72)118)164-74-29(14-104)150-90(60(135)45(74)120)165-75-30(15-105)149-89(59(134)44(75)119)163-73-28(13-103)147-87(57(132)42(73)117)161-71-26(11-101)145-85(55(130)40(71)115)159-69-24(9-99)143-83(53(128)38(69)113)157-67-22(7-97)141-81(51(126)36(67)111)155-65-20(5-95)139-79(49(124)34(65)109)153-63-18(3-93)137-77(151-61)47(122)32(63)107/h16-135H,1-15H2/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61?,62?,63?,64?,65?,66?,67?,68?,69?,70?,71?,72?,73?,74?,75?,76-,77-,78-,79-,80-,81-,82-,83?,84?,85-,86?,87-,88-,89-,90-/m1/s1

InChI Key

GZUUWCBLEMIRBL-NYIHOPSPSA-N

Isomeric SMILES

C([C@@H]1C2[C@@H]([C@H]([C@H](O1)OC3[C@H](O[C@@H]([C@@H]([C@H]3O)O)OC4[C@H](O[C@@H]([C@@H]([C@H]4O)O)OC5[C@H](O[C@@H]([C@@H]([C@H]5O)O)OC6[C@H](OC([C@@H]([C@H]6O)O)OC7[C@H](OC([C@@H]([C@H]7O)O)OC8[C@H](O[C@@H]([C@@H]([C@H]8O)O)OC9[C@H](O[C@@H]([C@@H]([C@H]9O)O)OC1[C@H](O[C@@H]([C@@H]([C@H]1O)O)OC1[C@H](O[C@@H]([C@@H]([C@H]1O)O)OC1[C@H](O[C@@H]([C@@H]([C@H]1O)O)OC1[C@H](OC([C@@H]([C@H]1O)O)OC1[C@H](O[C@@H]([C@@H]([C@H]1O)O)OC1[C@H](O[C@@H]([C@@H]([C@H]1O)O)OC1[C@H](O[C@H](O2)[C@@H]([C@H]1O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(O2)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O

Origin of Product

United States

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